1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid
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Overview
Description
1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This particular compound features a morpholine ring attached to an indole core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different biological activities.
1-Methylindole-3-carboxylic acid: A synthetic indole derivative with distinct chemical properties.
Uniqueness
1-(2-Morpholin-4-ylethyl)indole-4-carboxylic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c18-15(19)13-2-1-3-14-12(13)4-5-17(14)7-6-16-8-10-20-11-9-16/h1-5H,6-11H2,(H,18,19) |
InChI Key |
JSSRESFKRXHOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C(C=CC=C32)C(=O)O |
Origin of Product |
United States |
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